Cas no 86-55-5 (1-Naphthoic acid)

1-Naphthoic acid is an organic compound with a naphthalene-derived carboxylic acid functional group. Its key advantages lie in its use as a precursor to various industrial chemicals and pharmaceuticals, where it serves as a versatile intermediate due to its ability to undergo selective chemical reactions without undergoing significant decomposition.
1-Naphthoic acid structure
1-Naphthoic acid structure
商品名:1-Naphthoic acid
CAS番号:86-55-5
MF:C11H8O2
メガワット:172.180023193359
MDL:MFCD00004007
CID:34383
PubChem ID:87573435

1-Naphthoic acid 化学的及び物理的性質

名前と識別子

    • 1-Naphthoic acid
    • Naphthalene-1-carboxylic acid
    • 1-naphthoic acid (alpha)
    • 1-Naphthoic acid,(Naphthalene-1-carboxylic acid)
    • 1-Naphthalenecarboxylic acid
    • 1-Naphthalenecarboxy
    • 1-Naphthioic acid
    • Naphthoic acid
    • a-Naphthoic Acid
    • CHEBI:36466
    • AMY25798
    • naphthalene mono carboxylic acid
    • AE-508/40217755
    • l-naphthoic acid
    • Q21050984
    • NSC-37569
    • CHEMBL1160
    • DTXSID50861668
    • 1-napthoic acid
    • Q-200129
    • naphthalene carboxylic acid
    • 1-naphthoesyre
    • CCG-208689
    • AKOS000120400
    • MFCD00004007
    • .alpha.-Naphthylcarboxylic acid
    • FT-0650501
    • 1-Naphthoicacid
    • EN300-20214
    • 1-Carboxynaphthalene
    • NSC37569
    • FT-0647744
    • F3110-2246
    • AC8079
    • .alpha.-Naphthoic acid
    • Carboxynaphthalene
    • Naphthalene-alpha-carboxylic acid
    • AI3-16902
    • 1-naphtoic acid
    • Naphthalenecarboxylic acid
    • EINECS 201-681-9
    • 1--Naphthoic acid
    • NSC 37569
    • UNII-2NIV4O66BH
    • 86-55-5
    • SY005963
    • N0024
    • Naphthalene-.alpha.-carboxylic acid
    • 1-NAPHTHOIC ACID [MI]
    • InChI=1/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13
    • AC-4952
    • alpha-Naphthylcarboxylic acid
    • alpha-Naphthoic acid
    • 1-Naphthoic acid, 96%
    • SCHEMBL17258
    • 2NIV4O66BH
    • 1-naphthalene carboxylic acid
    • HY-Y0236
    • bmse000178
    • CS-W020013
    • LS-95341
    • FT-0672610
    • FS-3492
    • BCP27257
    • 1320-04-3
    • LS-95342
    • STL169143
    • 1-Naphthoic acid (8CI)
    • 1-Naphthalenoic acid
    • 1-Naphthylcarboxylic acid
    • 1-Napthanoic acid
    • Naphthalene-α-carboxylic acid
    • α-Naphthoic acid
    • α-Naphthylcarboxylic acid
    • 1-Naphthoic acid,98%
    • 1Naphthalenecarboxylic acid
    • 1Carboxynaphthalene
    • alphaNaphthoic acid
    • DTXCID90810559
    • Naphthalenealphacarboxylic acid
    • NS00004333
    • alpha-naphthoate
    • 1-naphthalenecarboxylate
    • CHEBI:25483
    • alphaNaphthylcarboxylic acid
    • a-naphthoate
    • MDL: MFCD00004007
    • インチ: 1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
    • InChIKey: LNETULKMXZVUST-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1908896

計算された属性

  • せいみつぶんしりょう: 172.05200
  • どういたいしつりょう: 172.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.398
  • ゆうかいてん: 160.0 to 164.0 deg-C
  • ふってん: 300 °C(lit.)
  • フラッシュポイント: 195℃
  • 屈折率: 1.4600 (estimate)
  • ようかいど: Solubility Slightly soluble in hot water; freely soluble in hot ethanol, ether
  • すいようせい: Freely soluble in hot alcohol and ether. Slightly soluble in hot water.
  • あんていせい: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 37.30000
  • LogP: 2.53800
  • 酸性度係数(pKa): 3.7(at 25℃)
  • ようかいせい: 熱アルコールやエーテルに溶け、お湯に微溶解する
  • マーカー: 6381
  • 最大波長(λmax): 293nm
  • 酸塩基指示剤の変色ph値範囲: Non& uorescence (2.5) to blue & uorescence (3.5)

1-Naphthoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25-S37
  • RTECS番号:QL0960000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature

1-Naphthoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Naphthoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10273-25g
1-Naphthoic acid, 98%
86-55-5 98%
25g
¥407.00 2023-02-15
Enamine
EN300-20214-5.0g
naphthalene-1-carboxylic acid
86-55-5 96%
5.0g
$29.0 2023-07-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-25g
NSC 37569
86-55-5
25g
¥49.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-100g
NSC 37569
86-55-5
100g
¥179.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-25g
1-Naphthoic acid
86-55-5 98%
25g
¥37 2024-05-21
Alichem
A219008071-1000g
1-Naphthoic acid
86-55-5 98%
1000g
$320.00 2023-08-31
Apollo Scientific
OR925255-500g
1-Naphthoic acid
86-55-5 99+%
500g
£83.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N106387-250g
1-Naphthoic acid
86-55-5 98%
250g
¥272.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-100g
1-Naphthoic acid
86-55-5 98%
100g
¥147 2024-05-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66676-25g
1-Naphthoic Acid
86-55-5 98%
25g
¥377.00 2023-09-08

1-Naphthoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; et al, Organic Letters, 2008, 10(12), 2601-2604

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N-Bromosuccinimide Solvents: Acetonitrile ;  10 h, 1 atm, rt
リファレンス
Facile aerobic photooxidation of alcohols in the presence of catalytic N-bromosuccinimide
Kuwabara, Kiyoto; et al, Synthesis, 2006, (12), 1949-1952

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
リファレンス
Carbonylation of aryl halides and vinyl bromides mediated by tetracarbonylcobalt anion
Miura, Masahiro; et al, Journal of the Chemical Society, 1987, (5), 1021-5

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
リファレンス
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
リファレンス
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethylformamide ;  3 h, 100 °C
リファレンス
Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)
Xu, Shu; et al, Chemical Communications (Cambridge, 2014, 50(21), 2758-2761

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium, diamminedichloro- ,  [2,2′-Bipyridine]-4,4′-dimethanaminium, N4,N4,N4,N4′,N4′,N4′-hexamethyl-, bromid… Solvents: Water ;  24 h, 10 atm, 100 °C
リファレンス
A reusable palladium(II)/cationic 2,2'-bipyridyl catalytic system for hydroxycarbonylation of aryl iodides in water
Tsai, Sheng-Wen; et al, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(7), 769-772

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
リファレンス
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Water Catalysts: Triphenylphosphine ,  Tetrabutylammonium bromide ,  (SP-4-2)-Diiodobis(3-methyl-2(3H)-benzothiazolylidene)palladium Solvents: Dimethylacetamide
リファレンス
Pd-benzothiazole carbene catalyzed carbonylation of aryl halides in ionic liquids
Calo, Vincenzo; et al, Journal of Organometallic Chemistry, 2002, 645(1-2), 152-157

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Benzene, 1,3,5-triethynyl-, homopolymer Solvents: 1,4-Dioxane ,  Water ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Spontaneous Electroless Deposition of Ultrafine Pd Nanoparticles on Poly(phenylene butadiynylene)s for the Hydroxycarbonylation of Aryl Iodides
Hu, Yuchen; et al, ChemistrySelect, 2016, 1(8), 1832-1836

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
リファレンス
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

ごうせいかいろ 14

はんのうじょうけん
リファレンス
A new phenanthrene synthesis
Brown, Charles; et al, Journal of the Chemical Society, 1982, (12), 3007-10

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
リファレンス
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Catalysts: 2446630-03-9 Solvents: Tetrahydrofuran ;  22 h, rt
1.3 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex
Fujii, Ikuya; et al, Journal of the American Chemical Society, 2020, 142(27), 11647-11652

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
リファレンス
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
リファレンス
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 min, 100 °C; 100 °C → 70 °C
1.2 Reagents: Mercuric acetate ;  15 min, 200 °C; 200 °C → 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 120 °C
リファレンス
The mercury-mediated decarboxylation (Pesci reaction) of naphthoic anhydrides investigated by microwave synthesis
Moseley, Jonathan D.; et al, Tetrahedron, 2006, 62(19), 4690-4697

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
リファレンス
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
リファレンス
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt diacetate Solvents: Ethanol ,  Water
リファレンス
Cobalt salt-catalyzed carbonylation of aromatic halides under photostimulation
Kudo, Kiyoshi; et al, Chemistry Letters, 1987, (4), 577-80

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  5 min, rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones
Hurst, Timothy E.; et al, Organic Letters, 2019, 21(11), 3882-3885

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  10 bar, rt; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Oxygen ;  5 h, rt
リファレンス
Palladium-catalyzed carbonylative synthesis of acylstannanes from aryl iodides and hexamethyldistannane
Chen, Bo; et al, Journal of Organometallic Chemistry, 2020, 923,

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
リファレンス
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
リファレンス
Direct preparation of aryllithium compounds from aryl fluorides
Gilman, Henry; et al, Journal of Organic Chemistry, 1957, 22, 1121-2

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
リファレンス
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Copper(II) acetylacetonate (product with SIMES) ,  1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (product with Cu(acac)2) Solvents: Water ;  12 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water
Liu, Mingxin; et al, Angewandte Chemie, 2016, 55(36), 10806-10810

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  130 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

1-Naphthoic acid Raw materials

1-Naphthoic acid Preparation Products

1-Naphthoic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86-55-5)1-Naphthoic acid
注文番号:2467973
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
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1-Naphthoic acid 関連文献

1-Naphthoic acidに関する追加情報

1-Naphthoic Acid (CAS No: 86-55-5) - A Comprehensive Overview

1-Naphthoic Acid, also known as 1-naphthoic acid, is a versatile aromatic compound with the CAS registry number 86-55-5. This compound belongs to the class of naphthoic acids, which are derivatives of naphthalene with carboxylic acid groups attached. The structure of 1-naphthoic acid consists of a naphthalene ring system with a carboxylic acid group at the first position, making it a valuable intermediate in organic synthesis and a key component in various industrial applications.

The chemical formula of 1-naphthoic acid is C₁₁H₈O₂, and it exists as a crystalline solid under standard conditions. Its molecular weight is approximately 176.18 g/mol, and it has a melting point of around 240°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and acetone. These physical properties make it suitable for use in various chemical reactions and processes.

1-Naphthoic acid has been extensively studied for its potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. Recent research has highlighted its role as a building block for the synthesis of advanced materials, including organic semiconductors and functional polymers. For instance, studies have shown that derivatives of 1-naphthoic acid can be used to create high-performance organic field-effect transistors (OFETs), which are critical components in modern electronic devices such as flexible displays and sensors.

In the pharmaceutical industry, 1-naphthoic acid has been explored as a lead compound for the development of novel drugs targeting various diseases. For example, researchers have investigated its potential as an anti-inflammatory agent and an anticancer drug. A recent study published in the journal *Chemical Biology* demonstrated that certain derivatives of 1-naphthoic acid exhibit potent inhibitory activity against specific enzymes involved in inflammation pathways, suggesting their potential use in treating chronic inflammatory diseases.

Another area where 1-naphthoic acid has shown promise is in agrochemicals. Scientists have reported that certain analogs of this compound possess significant pesticidal activity against agricultural pests. A study conducted at the University of California revealed that a derivative of 1-naphthoic acid could effectively control populations of the western corn rootworm, a major pest in corn production. These findings underscore the importance of 1-naphthoic acid as a versatile platform for developing eco-friendly pesticides.

The synthesis of 1-naphthoic acid typically involves oxidation reactions starting from naphthalene or its derivatives. One common method is the oxidation of 1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or Jones reagent under controlled conditions. This process yields high-purity 1-naphthoic acid, which can then be subjected to further modifications to generate a wide range of derivatives with tailored properties.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing 1-naphthoic acid and its derivatives. For example, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to reduce energy consumption and minimize waste generation during production. These eco-friendly approaches not only enhance the efficiency of synthesis but also align with global efforts to promote sustainable chemical manufacturing.

In conclusion, 1-Naphthoic Acid (CAS No: 86-55-5) is a multifaceted compound with significant potential across various industries. Its unique chemical properties and versatility make it an invaluable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new applications and improve synthetic methods, 1-naphthoic acid will undoubtedly remain at the forefront of chemical innovation for years to come.

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